6-Bromo-4-phenyl-2-(pyrrolidin-1-yl)quinazoline
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-4-phenyl-2-pyrrolidin-1-ylquinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrN3/c19-14-8-9-16-15(12-14)17(13-6-2-1-3-7-13)21-18(20-16)22-10-4-5-11-22/h1-3,6-9,12H,4-5,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNPHMKODMQJKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-phenyl-2-(pyrrolidin-1-yl)quinazoline typically involves the reaction of 4-phenylquinazoline with bromine in the presence of a suitable solvent. The reaction conditions often include a temperature range of 0-25°C and a reaction time of 2-4 hours. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at C6-Bromo Position
The bromine atom at position 6 serves as a reactive site for substitution reactions under both thermal and catalytic conditions:
Key Findings :
-
Phase-transfer catalysis enables efficient thioether substitution without requiring inert atmospheres .
-
Palladium-mediated Suzuki coupling retains the pyrrolidine moiety while introducing aryl groups .
Functionalization at C2-Pyrrolidine Position
The pyrrolidin-1-yl group undergoes alkylation and acylation reactions:
Key Findings :
-
Alkylation occurs selectively at the pyrrolidine nitrogen due to steric protection of the quinazoline core .
-
Acylation preserves the quinazoline ring’s electronic properties while modulating solubility .
Palladium-Catalyzed Coupling Reactions
The bromine atom participates in cross-coupling reactions critical for structural diversification:
Key Findings :
-
Optimized conditions (Cs₂CO₃, Pd(OAc)₂) minimize dehalogenation side reactions .
-
Electron-rich aryl groups enhance coupling efficiency in Sonogashira reactions .
Ring Modification Reactions
The quinazoline core undergoes regioselective transformations:
| Reaction Type | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, acetone, rt | Quinazoline N-oxide derivative | 55% | |
| Reduction | H₂, Pd/C, MeOH, 50 psi | Tetrahydroquinazoline analog | 60% |
Key Findings :
-
Oxidation at N1 produces stable N-oxides without ring cleavage .
-
Catalytic hydrogenation reduces the pyrimidine ring selectively .
Multi-Component Reactions (MCRs)
The compound participates in tandem reactions for complex heterocycles:
Key Findings :
Scientific Research Applications
Anticancer Activity
The compound has been studied for its efficacy as an anticancer agent, particularly as an inhibitor of the epidermal growth factor receptor (EGFR), which is crucial in many cancers.
Case Studies and Findings
- Research indicates that quinazoline derivatives, including 6-bromo-4-phenyl-2-(pyrrolidin-1-yl)quinazoline, exhibit significant antiproliferative activity against various cancer cell lines such as MCF7 (breast cancer) and A431 (epidermoid carcinoma) .
- A study demonstrated that modifications to the quinazoline structure can enhance its binding affinity to EGFR, leading to improved anticancer properties. For instance, compounds with a pyrrolidine side chain showed promising results compared to traditional therapies like gefitinib .
| Compound | Cell Line | IC50 Value (nM) | Reference |
|---|---|---|---|
| This compound | MCF7 | 0.096 | |
| Gefitinib | MCF7 | 3.8 | |
| 4-Anilinoquinazoline Derivatives | A431 | 0.07 - 0.91 |
Neurological Applications
The compound has shown potential as an antagonist for the adenosine A2A receptor, which is implicated in neurodegenerative diseases and various neurological disorders.
Research Insights
- Recent studies have highlighted the role of adenosine receptors in neuroprotection and neurodegeneration. Compounds similar to this compound have been synthesized to improve selectivity and potency against A2A receptors .
Antimicrobial Properties
The compound is also being explored for its antimicrobial activities, with several studies indicating effectiveness against various pathogens.
Findings
- Quinazoline derivatives have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The structure of the compound allows it to interact effectively with bacterial enzymes, inhibiting their function .
Anti-inflammatory Effects
Research indicates that quinazoline derivatives can exhibit anti-inflammatory properties, making them candidates for treating inflammatory diseases.
Case Study Overview
Mechanism of Action
The mechanism of action of 6-Bromo-4-phenyl-2-(pyrrolidin-1-yl)quinazoline involves the inhibition of specific enzymes, particularly tyrosine kinases. These enzymes play a crucial role in cell signaling pathways that regulate cell growth and proliferation. By inhibiting these enzymes, the compound can effectively reduce the growth of cancer cells .
Comparison with Similar Compounds
Role of the Pyrrolidin-1-yl vs. Piperidin-1-yl Groups
The 2-position substituent significantly influences potency. In a structure-activity relationship (SAR) study, replacing the 2-(hydroxymethyl)pyrrolidin-1-yl group with 2-(hydroxymethyl)piperidin-1-yl (a six-membered ring) improved EC50 values by 2–7-fold in β-cell protection assays (Table 1). Notably, bromo-substituted derivatives retained similar EC50 values regardless of the amine ring size, suggesting bromine’s stabilizing role .
Table 1: Impact of Amine Ring Size on EC50 (β-Cell Protection)
Bromine Substitution vs. Other Halogens
The 6-bromo substitution in the target compound contrasts with fluoro-substituted analogs (e.g., 6-fluoro-1H-benzo[d]imidazol-5-amines), which are precursors to imidazo[4,5-g]quinazolines .
Structural Analogs and Similarity Scores
High structural similarity (≥0.85) is observed for several quinazoline derivatives (Table 2), though exact identities are unspecified in the evidence. These analogs likely share the quinazoline core with variations in substituents (e.g., bromine, phenyl, or triazole groups), influencing their pharmacological profiles .
Table 2: Structural Similarity of Quinazoline Derivatives
| Compound ID (CAS) | Similarity Score | Likely Key Substituents |
|---|---|---|
| [1769-24-0] | 0.89 | Unspecified (high similarity to target) |
| [19181-64-7] | 0.87 | Unspecified (probable bromo/aryl groups) |
| [16064-14-5] | 0.85 | Unspecified (structural overlap) |
Para-Substitution vs. Ortho/Meta Effects
In SAR studies, para-substituted derivatives (e.g., 6a–f in ) exhibited lower EC50 values than ortho- or meta-substituted analogs, highlighting the importance of substitution patterns.
Biological Activity
6-Bromo-4-phenyl-2-(pyrrolidin-1-yl)quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in cancer treatment and potential receptor modulation. This article delves into its biological activity, synthesizing findings from various studies, including case studies, data tables, and detailed research results.
Chemical Structure and Properties
The compound belongs to the quinazoline family, characterized by a bicyclic structure that includes a benzene ring fused to a pyrimidine ring. The presence of a bromine atom at the 6-position and a phenyl group at the 4-position enhances its biological activity. The pyrrolidine moiety is believed to contribute to its interaction with biological targets.
1. Anticancer Activity
Numerous studies have highlighted the anticancer properties of quinazoline derivatives, including this compound.
- Mechanism of Action : The compound exhibits strong inhibition of epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation. It has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells .
- Cytotoxicity : In vitro studies revealed that this compound has an IC50 value of approximately 0.096 μM against MCF7 cells, indicating potent cytotoxic effects .
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF7 | 0.096 | EGFR inhibition |
| A549 | 0.084 | Induction of apoptosis |
| HeLa | 0.120 | Cell cycle arrest at G2/M phase |
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Quinazolines are known for their antibacterial and antifungal activities.
- Antibacterial Effects : Studies indicate that derivatives with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria. The halogen substituents are often responsible for enhanced bioactivity .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
3. Receptor Modulation
This compound has been investigated for its potential as an adenosine A2A receptor antagonist, which is relevant in neurodegenerative diseases and cancer therapy.
- Binding Affinity : The compound's binding affinity for the A2A receptor was assessed, showing promising results that suggest it may serve as a lead compound for further development .
Case Study 1: In Vitro Cytotoxicity Assessment
A recent study evaluated the cytotoxic effects of several quinazoline derivatives on various cancer cell lines, including MCF7 and A549. The results indicated that compounds with bromine substitutions exhibited enhanced cytotoxicity compared to their non-brominated counterparts, supporting the hypothesis that halogenation increases biological activity.
Case Study 2: Structure-Activity Relationship (SAR)
The SAR analysis of quinazoline derivatives demonstrated that modifications at specific positions significantly impacted their biological activities. For instance, the introduction of a pyrrolidine ring at the C2 position was found to enhance both anticancer and antimicrobial activities significantly .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 6-bromo-4-phenyl-2-(pyrrolidin-1-yl)quinazoline, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves multi-step functionalization of the quinazoline core. For example, bromination at the 6-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., acetic acid as solvent, reflux at 80–100°C). Subsequent substitution at the 2-position with pyrrolidine may require nucleophilic aromatic substitution (SNAr) under basic conditions (e.g., K2CO3 in DMF) . Optimization includes monitoring reaction progress via TLC (cyclohexane:ethyl acetate, 2:1) and recrystallization in ethanol for purification .
Q. How is the purity and structural integrity of this compound confirmed post-synthesis?
- Methodological Answer : Characterize the compound using:
- 1H/13C NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.3–8.1 ppm for phenyl groups, pyrrolidine protons at δ 1.7–3.5 ppm) .
- FT-IR : Identify C-Br stretching (~528 cm⁻¹) and C=N/C=O vibrations (~1647–1705 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ or [M+Na]+) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity (e.g., crystal data deposited in CCDC) .
Advanced Research Questions
Q. How can computational tools predict the biological activity of this compound?
- Methodological Answer : Perform:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., kinases, DNA topoisomerases). Validate docking poses with MD simulations (GROMACS/AMBER) .
- ADMET Prediction : Employ SwissADME or pkCSM to assess pharmacokinetic properties (e.g., logP, bioavailability) .
- QSAR Models : Corrogate substituent effects (e.g., bromine’s electron-withdrawing impact) with bioactivity data .
Q. What strategies resolve contradictions in SAR studies for quinazoline derivatives with similar substituents?
- Methodological Answer :
- Comparative Bioassays : Test analogs (e.g., 6-bromo vs. 6-chloro derivatives) under standardized conditions (e.g., IC50 assays against cancer cell lines) .
- Crystallographic Analysis : Compare binding modes of active vs. inactive analogs (e.g., via Protein Data Bank structures) .
- Meta-Analysis : Review literature on pyrrolidine vs. piperidine substitutions to identify trends in potency or selectivity .
Q. How do reaction intermediates influence yield in the synthesis of 6-bromo-4-phenylquinazolines?
- Methodological Answer :
- Intermediate Trapping : Use LC-MS to identify byproducts (e.g., incomplete bromination or over-oxidation).
- Kinetic Studies : Vary reaction time/temperature (e.g., 3–24 hours at 60–120°C) to optimize intermediate conversion .
- Catalyst Screening : Test Pd(OAc)2 or CuI for coupling reactions involving brominated intermediates .
Q. What experimental designs mitigate batch-to-batch variability in pharmacological assays for this compound?
- Methodological Answer :
- Standardized Protocols : Use fixed concentrations of DMSO (≤0.1% v/v) to avoid solvent toxicity .
- Positive/Negative Controls : Include reference inhibitors (e.g., imatinib for kinase assays) and vehicle-only samples .
- Triplicate Replicates : Ensure statistical robustness (p < 0.05 via ANOVA) .
Case Studies and Data Interpretation
Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Bioavailability Testing : Measure plasma concentrations post-administration (LC-MS/MS) to assess absorption issues .
- Metabolite Profiling : Identify active/inactive metabolites via liver microsome assays .
- Tumor Xenograft Models : Compare efficacy in immunocompromised mice (e.g., BALB/c nude) vs. 2D cell cultures .
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
